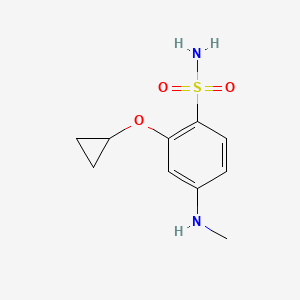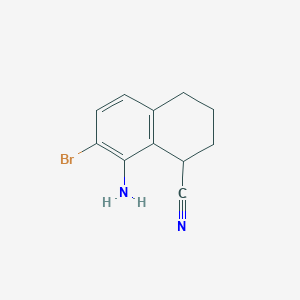
8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is a complex organic compound with the molecular formula C11H11BrN2. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both amino and bromo functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile typically involves multiple steps, starting from naphthalene derivatives One common method includes the bromination of 1,2,3,4-tetrahydronaphthalene to introduce the bromo group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reactions. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrogenated compounds.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The amino and bromo groups allow it to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The carbonitrile group can further enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler derivative without the amino, bromo, or carbonitrile groups.
8-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the bromo and carbonitrile groups.
7-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the amino and carbonitrile groups.
Uniqueness
8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is unique due to the presence of all three functional groups (amino, bromo, and carbonitrile) on the naphthalene backbone. This combination of functional groups provides it with distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H11BrN2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
8-amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H11BrN2/c12-9-5-4-7-2-1-3-8(6-13)10(7)11(9)14/h4-5,8H,1-3,14H2 |
InChI Key |
MHIXFMFZQOPZLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2N)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


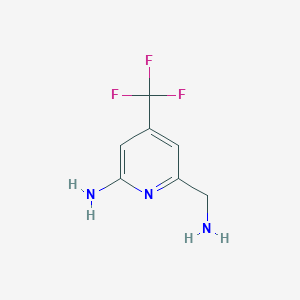
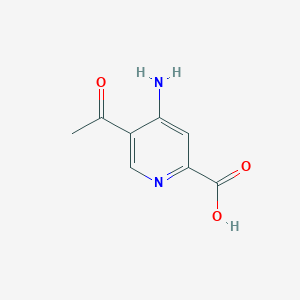

![Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B14852899.png)
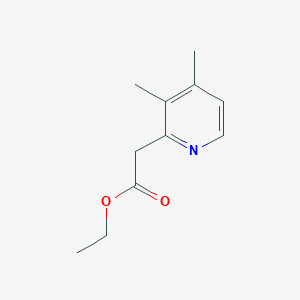
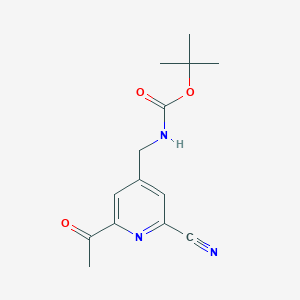
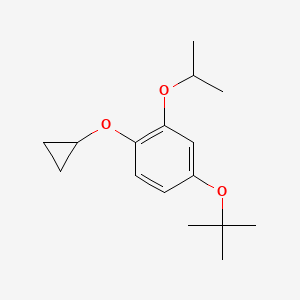

![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)

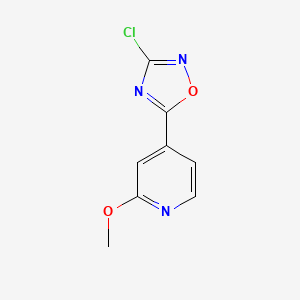

![(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione](/img/structure/B14852958.png)
